[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonamide
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Overview
Description
[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonamide: is a heterocyclic compound featuring an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: [3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce a wide range of functional groups onto the oxadiazole ring.
Scientific Research Applications
Chemistry: In chemistry, [3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine: It has been studied for its potential as an antimicrobial agent, as well as its role in the development of new pharmaceuticals .
Industry: In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of [3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific enzymes .
Comparison with Similar Compounds
[2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring and have similar applications in medicinal chemistry.
[5-Amino-pyrazoles:
Uniqueness: What sets [3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonamide apart is its specific substitution pattern, which can confer unique reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .
Properties
Molecular Formula |
C6H11N3O3S |
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Molecular Weight |
205.24 g/mol |
IUPAC Name |
(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methanesulfonamide |
InChI |
InChI=1S/C6H11N3O3S/c1-4(2)6-8-5(12-9-6)3-13(7,10)11/h4H,3H2,1-2H3,(H2,7,10,11) |
InChI Key |
RFMLDUYRCVAIDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CS(=O)(=O)N |
Origin of Product |
United States |
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